3,4-Dihydroxyhippuric Acid

Descripción general

Descripción

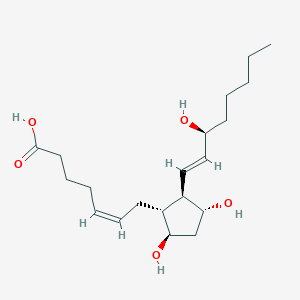

3,4-Dihydroxyhippuric Acid is an organic compound . It generally appears as a white to light yellow solid . It is soluble in water and some organic solvents . It is relatively stable at room temperature but is sensitive to light, heat, and oxygen . It is an important intermediate, typically used for synthesizing other compounds .

Synthesis Analysis

This compound can be prepared by reacting the corresponding anhydride (3,4-Dihydroxyhippuric Anhydride) with appropriate amine compounds . Other studies have reported the synthesis of similar compounds using a one-pot three-component reaction .Molecular Structure Analysis

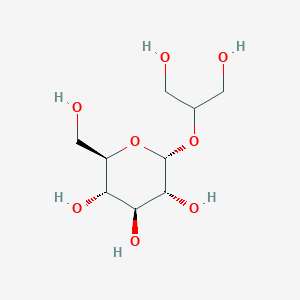

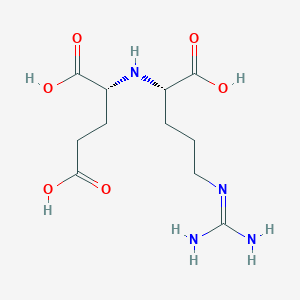

The molecular formula of this compound is C9H9NO5 . Its molecular weight is 211.17 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 211.17 and a molecular formula of C9H9NO5 . It is soluble in water and some organic solvents .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds : It is used in the synthesis of α-alkyl mercaptohippuric acid, N-benzyloxycarbonyl-α-methylthioglycine, and their methyl esters (Zoller & Ben-Ishai, 1975).

Chromatographic Analysis : This compound is employed in the paper chromatographic separation and identification of phenol derivatives and related compounds of biochemical interest (Reio, 1960).

Indicator for Bioavailability and Metabolism of Phenolic Compounds : 3,4-Dihydroxyhippuric acid indicates the bioavailability and metabolism of phenolic compounds, showing a significant increase in excretion after supplementation (Rechner et al., 2001).

Study of Protein-DNA Interactions : It is useful in studying complex mechanisms of protein-DNA interactions and the kinetic mechanism of Endonuclease VIII action (Kuznetsova et al., 2014).

Antioxidant Activity and Microbiological Analysis : This acid exhibits antioxidant activity and is used in microbiological analysis of bacteria like Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella oxytoca (Samsonowicz et al., 2018).

Potential in Exercise Fatigue Reduction : 3,4-Dihydroxycinnamic acid (a related compound) may reduce exercise fatigue and improve exercise tolerance in rats (Novaes et al., 2012).

Study of Renal Clearances : Substituted derivatives of hippuric acid can be used to study renal clearances of other aromatic acids (Smith et al., 1945).

Contribution to Health-Promoting Effects : It may contribute to the health-promoting effects of cranberry powder (Prior et al., 2010).

Precursor in Chemical Production : 3,4-Dihydroxybutyric acid, a related compound, can be used as a precursor in the production of many commercially important chemicals (Gao et al., 2017).

Anti-Inflammatory and Analgesic Properties : 3,4-DAA has both anti-inflammatory and analgesic properties, potentially useful in treating arthritis (Inglis et al., 2007).

Diverse Applications in Chemical and Pharmaceutical Industry : D-3,4-Dihydroxybutyric acid has various applications in these industries (Zhang et al., 2022).

Copper Ion Determination : 4-Aminohippuric acid-functionalized carbon nanotubes can be used for the determination of copper(II) ions in samples like human hair and natural waters (Mohadesi et al., 2016).

Safety and Hazards

When handling 3,4-Dihydroxyhippuric Acid, appropriate protective equipment such as gloves and goggles should be worn . It should be stored in a cool, dry, well-ventilated area away from sources of ignition and other flammable materials . If ingested or contact exceeds safe limits, medical attention should be sought immediately .

Propiedades

IUPAC Name |

2-[(3,4-dihydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-6-2-1-5(3-7(6)12)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGDKHUNWDVPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.